rac Dihydro Samidin

Description

Contextualization of Pyranocoumarins in Chemical Biology

Pyranocoumarins are a noteworthy class of oxygen-containing heterocyclic compounds that are abundant in the plant kingdom and form the structural basis for many natural products. rsc.org Due to their diverse biological activities, they have garnered significant interest in medicinal chemistry and drug discovery. ontosight.airsc.org

Researchers have extensively studied pyranocoumarin (B1669404) derivatives for their potential therapeutic applications. ontosight.ai These compounds have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities. ontosight.airsc.orgresearchgate.net The specific structure of each pyranocoumarin derivative, including its various substitutions, plays a crucial role in determining its biological function and potential use in medicine. ontosight.ai

Historical Perspectives and Discovery of rac Dihydro Samidin (B23940) and Related Compounds

The history of coumarins dates back to 1820, when it was first isolated from tonka beans. wikipedia.org The synthesis of coumarin (B35378) was first achieved in 1868. wikipedia.org Over time, the exploration of plant sources has led to the discovery of a vast array of coumarin derivatives, including the pyranocoumarins.

Pyranocoumarins are considered a rare group of coumarins, primarily found in plants belonging to the Apiaceae and Rutaceae families. mdpi.com Dihydrosamidin (B1219024), a derivative of Samidin, has been isolated from plants such as Ammi visnaga and Phlojodicarpus villosus. nih.govmdpi.comchemicalbook.com Samidin itself is a potent vasodilatory agent. chemicalbook.com The discovery and isolation of these compounds are part of a long history of utilizing plants as a source of medicines. mdpi.com

Significance of Natural Products in Drug Discovery and Development Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of novel chemical structures with diverse biological activities. scirp.orgmdpi.comresearchgate.net It is estimated that a significant percentage of all medicines are either natural products or their semisynthetic derivatives. scirp.org The intricate and diverse carbon skeletons of natural products have made them a fertile ground for identifying new lead compounds for drug development. scirp.orgoup.com

The process of "bioprospecting," which involves searching for and analyzing natural products from various biological and geographical sources, continues to be a vital strategy in the pharmaceutical industry. scirp.org Despite the rise of synthetic chemistry, natural products remain a crucial source of inspiration for new therapeutic agents, offering chemical diversity that is often unmatched by synthetic libraries. mdpi.comresearchgate.net The integration of traditional knowledge about medicinal plants with modern scientific techniques is essential for unlocking the full potential of natural products in developing new drugs. researchgate.net

Chemical and Physical Properties of Dihydro Samidin

| Property | Value | Source |

| Molecular Formula | C21H24O7 | chemsrc.com |

| Molecular Weight | 388.41 g/mol | chemicalbook.com |

| Exact Mass | 388.15220310 Da | nih.gov |

| LogP | 3.52610 | chemsrc.com |

| PSA (Polar Surface Area) | 92.04000 | chemsrc.com |

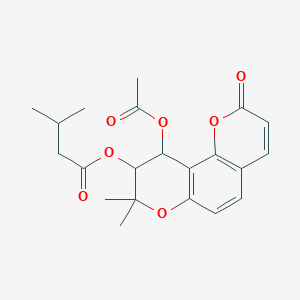

Structure

3D Structure

Properties

IUPAC Name |

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKTVPFKDYZFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943821 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21311-66-0 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Stereochemical Aspects

Advanced Spectroscopic and Diffraction Techniques for Definitive Structure Elucidation

The precise molecular structure of rac-Dihydro Samidin (B23940) is determined through a suite of sophisticated analytical methods. These techniques provide complementary information, leading to an unambiguous assignment of its constitution and configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are fundamental in establishing the connectivity of atoms within the rac-Dihydro Samidin molecule. researchgate.netuobasrah.edu.iq

¹H NMR: Provides information on the chemical environment of hydrogen atoms, including their number, neighboring atoms (through spin-spin coupling), and spatial proximity (through the Nuclear Overhauser Effect, NOE). researchgate.net

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization states.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for the complete assembly of the molecular skeleton. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of rac-Dihydro Samidin, which in turn provides its elemental composition with high accuracy. purdue.edunih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer additional structural insights by revealing how the molecule breaks apart, which helps in identifying key functional groups and substructures. springernature.commdpi.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govrsc.orgnih.gov For rac-Dihydro Samidin, this technique can unequivocally determine bond lengths, bond angles, and the absolute configuration of stereocenters if a single crystal of a pure enantiomer is obtained. For the racemate, it reveals the packing arrangement of both enantiomers in the crystal lattice. researchgate.net

Illustrative Spectroscopic Data for rac-Dihydro Samidin

| Technique | Observed Data (Hypothetical) | Interpretation |

| HRMS (ESI+) | m/z = [Calculated Exact Mass + H]⁺ | Confirms the elemental formula of CₓHᵧNₐOₑ. |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-6.8 (m, Ar-H), 4.5 (dd, J=8.0, 4.0 Hz, CH-O), 3.2 (t, J=7.0 Hz, CH₂), 2.1 (s, CH₃) | Presence of an aromatic ring, a methine proton adjacent to an oxygen, an aliphatic chain, and a methyl group. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.2 (C=O), 145.1, 128.5, 121.0 (Ar-C), 75.3 (CH-O), 40.1 (CH₂), 21.5 (CH₃) | Indicates a carbonyl group, aromatic carbons, an oxygenated methine carbon, and aliphatic carbons. |

Chirality and Stereoisomerism of rac-Dihydro Samidin

The presence of one or more stereocenters in the Dihydro Samidin molecule gives rise to stereoisomerism. The "rac" prefix in rac-Dihydro Samidin signifies that it is a racemic mixture, containing equal amounts of two enantiomers.

In many research applications, particularly in pharmacology and materials science, the biological activity or physical properties of the individual enantiomers of a chiral compound can differ significantly. libretexts.org Therefore, while the initial synthesis may yield a racemic mixture, it is often crucial to separate and study the enantiomers individually to understand their distinct characteristics. The racemic mixture itself serves as the starting point for obtaining enantiomerically pure substances.

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. wikipedia.orglibretexts.org Several methods are employed for this purpose in a research setting.

Methods for Chiral Resolution:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.orgnih.gov Since diastereomers have different physical properties, they can often be separated by techniques like fractional crystallization. researchgate.net The separated diastereomers are then treated to regenerate the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative separation of enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov

Enantiomeric Purity Assessment:

Once the enantiomers are separated, it is essential to determine their purity. This is typically expressed as enantiomeric excess (ee).

Chiral HPLC: This is the most common method for determining enantiomeric purity. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee. nih.gov

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers can become distinct, allowing for their quantification. rsc.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. nih.gov Enantiomers have mirror-image CD spectra, and the magnitude of the CD signal is proportional to the concentration of the enantiomer, making it useful for purity assessment. thieme-connect.de

Illustrative Chiral HPLC Data for Resolution of rac-Dihydro Samidin

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |

| Enantiomer 1 | 10.2 | 99.5 | 99.0 |

| Enantiomer 2 | 12.5 | 0.5 |

Conformational Analysis and Dynamics of rac-Dihydro Samidin

The three-dimensional shape, or conformation, of a molecule can significantly influence its properties and reactivity. Conformational analysis of rac-Dihydro Samidin involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. researchgate.netnih.govresearchgate.net

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to predict the relative energies of different conformers and the energy barriers between them. This helps in identifying the most stable (lowest energy) conformations.

Illustrative Conformational Data from NMR (Hypothetical)

| Proton Pair | Observed ³J Coupling Constant (Hz) | Calculated Dihedral Angle (Karplus Eq.) | Inferred Conformation |

| Hₐ - Hₑ | 2.5 | ~60° | Gauche relationship |

| Hₐ - Hₐ' | 10.0 | ~180° | Anti-periplanar relationship |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Strategies for rac Dihydro Samidin (B23940)

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inadvancechemjournal.com For the rac Dihydro Samidin core, which is a 9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one, the analysis would identify key bonds that can be disconnected, corresponding to reliable bond-forming reactions in the forward synthesis.

Key disconnections for the Dihydro Samidin scaffold would likely include:

C-O Bond Disconnections (Ether Linkages): The two pyran rings contain ether linkages. A primary retrosynthetic step would be to disconnect these C-O bonds, leading back to a substituted phenol (B47542) precursor and fragments containing the rest of the ring atoms. For instance, a Pechmann condensation or a related reaction could form the coumarin-like lactone ring, while a separate cyclization would form the second pyran ring.

Lactone Ring Disconnection: The α,β-unsaturated lactone (a pyran-2-one) can be disconnected via hydrolysis of the ester bond, leading to a phenolic carboxylic acid intermediate.

Pyran Ring Disconnections: The second pyran ring, containing the gem-dimethyl group and the diol, could be retrosynthetically derived from a precursor phenol and a suitable C4 building block, such as prenyl bromide, followed by further functionalization.

This analysis suggests that a plausible synthetic route could start from a simple, appropriately substituted phenol and build the fused ring system in a stepwise fashion.

The Dihydro Samidin structure contains multiple chiral centers, particularly at the C9 and C10 positions bearing the hydroxyl groups. A non-stereoselective synthesis would produce a mixture of all possible stereoisomers (a racemic mixture, or "rac"). However, for research purposes, controlling the stereochemistry is often crucial. Stereoselective synthesis aims to produce a single or a majority of one stereoisomer. thieme.de

Approaches to achieve stereoselectivity in the synthesis of the Dihydro Samidin scaffold could include:

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure starting material that already contains some of the required stereocenters.

Asymmetric Catalysis: Using chiral catalysts to influence the stereochemical outcome of a key reaction. For example, a Sharpless asymmetric dihydroxylation could be used on a double bond precursor to install the C9 and C10 hydroxyl groups with a specific stereochemistry.

Substrate-Controlled Synthesis: Utilizing the existing stereochemistry in the molecule to direct the formation of new stereocenters. mdpi.com For instance, once one ring of the bicyclic system is formed, its conformation can influence the approach of reagents, leading to a diastereoselective outcome in subsequent reactions. nih.gov

The synthesis of natural product-inspired bicyclic scaffolds often employs strategies like sequential reductive aminations or cycloaddition reactions to build complex, sp3-rich frameworks with high stereocontrol. mdpi.com

The 9,10-diol functionality in Dihydro Samidin is a common structural motif that can be synthesized via the ring-opening of an epoxide. mdpi.com Epoxides are three-membered cyclic ethers that are highly strained and reactive. encyclopedia.pub Their reaction with nucleophiles, such as water, provides a powerful method for creating 1,2-diols. nih.gov

The synthesis of the diol in Dihydro Samidin could proceed via an epoxide intermediate on the pyran ring.

Mechanism: The reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions , the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile (water) then attacks the more substituted carbon atom. mdpi.com

Under basic conditions , the nucleophile (hydroxide) attacks the less sterically hindered carbon atom in a classic SN2 reaction. libretexts.org

Stereochemistry: The ring-opening of an epoxide is a stereospecific reaction. It proceeds with an inversion of configuration at the carbon atom that is attacked. This typically results in the formation of a trans-diol from the epoxide. nih.govlibretexts.org Therefore, if the Dihydro Samidin structure contains a trans-diol, an epoxide ring-opening is a highly logical and effective synthetic step to install this feature.

Analogue Synthesis and Structural Modification Strategies for Research Purposes

To investigate structure-activity relationships (SAR), researchers synthesize analogues of a lead compound. mdpi.comrsc.org For Dihydro Samidin, this would involve systematic structural modifications to understand which parts of the molecule are essential for its activity.

Table 1: Potential Analogue Modifications for Dihydro Samidin

| Modification Site | Strategy | Purpose of Modification |

|---|---|---|

| Hydroxyl Groups (C9, C10) | Esterification, etherification, or removal of one or both groups. | To probe the importance of hydrogen bond donating/accepting capabilities. |

| Gem-Dimethyl Group (C8) | Replacement with other alkyl groups (e.g., ethyl, cyclopropyl) or hydrogen atoms. | To investigate the role of steric bulk in this region. |

| Aromatic Ring | Introduction of various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) at different positions. | To alter electronic properties and explore potential new interactions with biological targets. |

| Lactone Ring | Reduction to a lactol or conversion to a lactam (replacing the oxygen with nitrogen). | To assess the importance of the α,β-unsaturated ester functionality. |

These modifications utilize standard organic chemistry reactions and allow for the creation of a library of related compounds. The biological evaluation of these analogues can provide crucial insights into the molecular requirements for any observed activity.

Development of Prodrugs and Targeted Delivery Systems for Research Probes

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. nih.govresearchgate.net This approach is often used to improve properties such as solubility, stability, or cell permeability. researchgate.net For a research compound like Dihydro Samidin, a prodrug strategy could be used to create chemical probes with enhanced cellular uptake for in vitro studies.

The two hydroxyl groups of Dihydro Samidin are polar and may limit its ability to cross cell membranes. A common prodrug strategy is to mask these polar groups with non-polar promoieties. nih.gov

Table 2: Prodrug Strategies for Dihydro Samidin Research Probes

| Promoieties | Linkage | Activation Mechanism | Purpose |

|---|---|---|---|

| Acetate, Pivalate, Benzoate | Ester | Cleavage by esterase enzymes present inside cells. | Increase lipophilicity to enhance passive diffusion across cell membranes. |

| Carbonate | Carbonate | Enzymatic cleavage. | Mask hydroxyl groups with a readily cleavable group. |

| Amino Acid | Ester | Cleavage by peptidases or esterases. | May utilize amino acid transporters for targeted uptake into cells. mdpi.com |

By converting Dihydro Samidin into a more lipophilic ester prodrug, it can more easily penetrate cells. Once inside, cellular esterases would cleave the ester bond, releasing the active diol compound at its site of action. This allows researchers to study the intracellular effects of the compound more effectively.

Mechanistic Insights into Biological Activities

Molecular Targets and Binding Interactions of rac Dihydro Samidin (B23940)

The biological effects of rac Dihydro Samidin are rooted in its ability to interact with specific molecular targets within the cell. These interactions can lead to the inhibition of enzymes involved in inflammatory processes and the modulation of receptor functions.

Enzyme Inhibition Profiles and Kinetics (e.g., iNOS, COX-2)

A significant aspect of this compound's anti-inflammatory action is its ability to inhibit key enzymes that produce pro-inflammatory mediators. Studies have shown that a related pyranocoumarin (B1669404) derivative, samidin, isolated from Seseli resinosum, markedly inhibits the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ljmu.ac.uk Both iNOS and COX-2 are crucial enzymes in the inflammatory cascade. diva-portal.orgresearchgate.net iNOS is responsible for the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high levels. researchgate.net COX-2 catalyzes the production of prostaglandins, which are also potent inflammatory mediators. diva-portal.orgnih.gov

The inhibition of these enzymes by compounds like samidin suggests that this compound may exert its anti-inflammatory effects through a similar mechanism, reducing the production of these pro-inflammatory molecules. ljmu.ac.ukresearchgate.net The kinetics of this inhibition, including whether it is competitive, non-competitive, or uncompetitive, would provide deeper insights into the precise mechanism of action.

Table 1: Enzyme Inhibition by Related Compounds

| Compound | Target Enzyme | Effect | Reference |

| Samidin | iNOS | Inhibition of gene expression | ljmu.ac.uk |

| Samidin | COX-2 | Inhibition of gene expression | ljmu.ac.uk |

Receptor Modulation and Ligand-Binding Studies

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating cellular function. nih.govmdpi.comelifesciences.org While direct receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of coumarins, to which it belongs, has been shown to interact with various receptors. ljmu.ac.uk Ligand-binding assays and molecular modeling are crucial techniques to determine if this compound binds to specific receptors and to characterize the nature of this binding. nih.govmdpi.comnih.gov Such studies could reveal allosteric modulation or competitive binding at orthosteric sites, providing a more complete picture of its pharmacological profile. nih.govelifesciences.org

Cellular Signaling Pathway Modulations

The anti-inflammatory effects of this compound are not solely due to direct enzyme inhibition but also involve the modulation of complex intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor Kappa B (NF-κB) Pathway Regulation

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.gov Inactive NF-κB is held in the cytoplasm, but upon stimulation by pro-inflammatory signals, it translocates to the nucleus to activate the transcription of numerous inflammatory genes, including those for iNOS and COX-2. nih.govnuph.edu.ua

Research on samidin has demonstrated its ability to significantly suppress the DNA-binding affinity of NF-κB. researchgate.net This inhibition is associated with a marked reduction in the activation of the NF-κB subunit p65. researchgate.net By inhibiting the NF-κB pathway, compounds like samidin can effectively down-regulate the expression of a wide array of pro-inflammatory mediators. ljmu.ac.ukresearchgate.net This suggests that a key mechanism of this compound's anti-inflammatory activity is the suppression of this pivotal signaling cascade.

Activator Protein 1 (AP-1) Pathway Modulation

Activator Protein 1 (AP-1) is another crucial transcription factor involved in cellular processes like inflammation, proliferation, and differentiation. wikipedia.orgeuropa.eu Similar to NF-κB, AP-1 activation leads to the expression of various genes that contribute to the inflammatory response. nih.gov

Studies have shown that samidin effectively suppresses the DNA-binding affinity of AP-1. researchgate.net This is accompanied by a marked inhibition of the AP-1 related protein, c-jun. researchgate.net The modulation of the AP-1 pathway represents another significant mechanism through which this compound may exert its anti-inflammatory effects, working in concert with the inhibition of the NF-κB pathway to provide a comprehensive anti-inflammatory response. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement (e.g., p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that regulate a wide range of cellular processes, including inflammation. thermofisher.comwikipathways.org Three major MAPK families are the p38 MAPKs, the c-Jun N-terminal kinases (JNKs), and the extracellular signal-regulated kinases (ERKs). thermofisher.com The activation of p38 and JNK is strongly associated with inflammatory responses. openrheumatologyjournal.comnih.govmdpi.com

Time-course experiments have revealed that samidin exhibits a significant inhibitory effect on the activation of both p38 and JNK. researchgate.net The MAPK pathways are upstream regulators of both NF-κB and AP-1. nih.gov Therefore, by inhibiting the phosphorylation and activation of p38 and JNK, this compound can effectively block the downstream activation of these transcription factors, leading to a potent suppression of the inflammatory response. researchgate.net

Table 2: Modulation of Signaling Pathways by a Related Compound (Samidin)

| Signaling Pathway | Key Proteins | Effect of Samidin | Reference |

| NF-κB | p65 | Inhibition of activation | researchgate.net |

| AP-1 | c-jun | Inhibition of activation | researchgate.net |

| MAPK | p38, JNK | Inhibition of activation | researchgate.net |

Due to a lack of available scientific research on the specific chemical compound "this compound," it is not possible to generate an article that adheres to the detailed outline provided. Searches for mechanistic insights, biological activities, and impacts on cellular processes for this particular compound did not yield any specific findings.

The scientific community has not published research on "this compound" concerning its effects on Rac GTPase signaling, cell proliferation, cell motility, programmed cell death, or energetic metabolism in disease models. Therefore, the creation of a scientifically accurate and informative article based on the requested structure and content inclusions is not feasible at this time.

Further research on this specific compound is required before a detailed analysis of its biological activities and mechanistic insights can be provided.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Fundamental Principles and Applications of SAR in rac Dihydro Samidin (B23940) Research

The fundamental principle of SAR is that the biological activity of a compound is a function of its molecular structure. In early-stage drug development, multiple chemical alterations are made to a hit compound to understand which modifications enhance or diminish the desired biological effect gardp.org. For the dihydropyranocoumarin class, to which rac-Dihydro Samidin belongs, SAR studies are crucial for optimizing their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer activities researchgate.netajrconline.org.

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target taylorandfrancis.com. For dihydropyranocoumarins, the core scaffold, consisting of the fused coumarin (B35378) and dihydropyran ring systems, is itself a critical pharmacophore nih.govajrconline.org. Rac-Dihydro Samidin is classified as an angular dihydropyranocoumarin snu.ac.krnaturalproducts.net.

Research on related angular dihydropyranocoumarins, often referred to as khellactones, has identified several key functional groups that modulate biological activity. The acyloxy groups at the C-3' and C-4' positions of the dihydropyran ring are particularly important researchgate.net. Studies on khellactone (B107364) esters isolated from Peucedanum japonicum roots revealed that the nature of the ester group at the C-3' position significantly influences activity. For instance, isobutyryl, senecioyl, and isovaleryl moieties were found to be more critical for nitric oxide (NO) production inhibitory activity than acetyl and angeloyl groups snu.ac.kr. The coumarin scaffold is considered essential for antiproliferative activity, while the side chain is crucial for dictating the specific molecular mechanism nih.gov.

The type and position of substituents on the dihydropyranocoumarin framework dramatically influence biological activity mdpi.comsrce.hr. The introduction of different functional groups can alter a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

SAR studies on various coumarin derivatives have provided insights that are applicable to rac-Dihydro Samidin. For example, the introduction of alkoxy groups (-OMe, -OEt) at the C-8 position of the coumarin ring has been shown to enhance anti-HIV activity in certain hybrid molecules mdpi.com. In other series, electron-donating groups were found to have a different impact than electron-withdrawing groups on antioxidant activity nih.gov. For dihydropyranocoumarin analogs specifically, the nature of the alkyl chain at certain positions can also be critical; activity has been shown to increase and then decrease with the lengthening of a linear alkane chain at a specific position nih.gov.

Interactive Table: Influence of Substituents on the Biological Activity of Dihydropyranocoumarin Analogs

| Compound Series | Substituent Modification | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Khellactone Esters | Isobutyryl, Senecioyl, Isovaleryl vs. Acetyl, Angeloyl | C-3' | Increased NO inhibitory activity | snu.ac.kr |

| Decursin (B1670152) Derivatives | Saturated vs. Unsaturated side chains | C-3' | Determined PKC βII-dependent vs. independent mechanism | nih.gov |

| Dihydroartemisinin Analogs | Lengthening of linear alkane chain | C-10 | Activity increased, then decreased | nih.gov |

Computational Approaches in SAR/QSAR for rac Dihydro Samidin

Computational methods are indispensable tools in modern drug discovery for analyzing SAR and developing predictive QSAR models. These in silico techniques accelerate the process by predicting the activity of novel compounds, thus prioritizing synthesis and experimental testing eurekaselect.comresearchgate.net.

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties catalysis.blognih.gov. These descriptors can be categorized into several classes, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), and topological indices researchgate.netresearchgate.netdergipark.org.tr.

For coumarin derivatives, QSAR studies have identified several key descriptors that correlate with their biological activities. Properties such as mass, polarizability, electronegativity, and van der Waals volume have been shown to govern the anticancer activities of some series researchgate.net. These descriptors are used to construct mathematical models, often using techniques like Multiple Linear Regression (MLR), to establish a relationship between the descriptors and the observed biological activity researchgate.netmdpi.com. A robust QSAR model can then be used to predict the activity of untested compounds, guiding the design of more effective molecules nih.govnih.govnih.gov.

Interactive Table: Key Molecular Descriptors in QSAR Models for Coumarin Derivatives

| Descriptor Type | Specific Descriptor | Significance in Predicting Activity | Reference |

|---|---|---|---|

| Electronic | Energy of Highest Occupied Molecular Orbital (E-HOMO) | Correlates with antioxidant and anticancer activities | researchgate.netdergipark.org.tr |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (E-LUMO) | Important for predicting inhibitory activity | researchgate.net |

| Hydrophobic | Octanol-Water Partition Coefficient (AlogP) | Key predictor for antioxidant activity | researchgate.net |

| Steric | Molar Refractivity (MR) | Correlates with biological inhibitory activity | researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Significant for predicting inhibitory activity and bioavailability | naturalproducts.netresearchgate.net |

| Quantum Chemical | Electronegativity | Key property governing anticancer activities | researchgate.net |

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the ability to analyze complex SAR data nih.govresearchgate.net. ML algorithms can identify intricate patterns in large datasets that are not apparent through traditional analysis, thereby accelerating the drug development pipeline nih.gov.

Techniques such as Support Vector Machines (SVM) and Random Forest (RF) have been successfully applied to develop QSAR models for predicting the activity of compounds against various targets nih.gov. These methods can handle high-dimensional data and are adept at modeling the non-linear relationships that often exist between chemical structures and biological responses. The application of AI and ML to dihydropyranocoumarin research can help to identify novel leads, understand complex SAR landscapes, and prioritize compounds for further investigation, ultimately shortening the time to market for new drug candidates nih.govresearchgate.net.

Conformational SAR and Stereochemical Effects on Biological Response

The three-dimensional structure (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit a high degree of stereospecificity, meaning they interact differently with different stereoisomers of a compound alrasheedcol.edu.iq.

Dihydropyranocoumarins, including rac-Dihydro Samidin, possess chiral centers, which give rise to enantiomers and diastereomers snu.ac.krresearchgate.net. It is well-established that these different stereoisomers can have vastly different biological activities and metabolic fates alrasheedcol.edu.iqnih.gov. For example, studies on angular dihydropyranocoumarins have required sophisticated methods like X-ray crystallography and the Mosher method to determine the absolute configuration of chiral centers, which was found to be crucial for their inhibitory activities snu.ac.krresearchgate.net. The dihydropyran ring in these compounds typically adopts a slightly distorted half-chair conformation nih.gov.

The designation "rac" in rac-Dihydro Samidin indicates that it is a racemic mixture, containing an equal amount of enantiomers. This has significant implications, as one enantiomer may be highly active while the other could be less active or even contribute to off-target effects. Therefore, the separation of these stereoisomers and the evaluation of their individual biological activities are essential steps in developing them as therapeutic agents.

Structure-Biodegradability Relationships (SBR) in Environmental Contexts

The environmental fate and biodegradability of a chemical compound are intrinsically linked to its molecular structure. For this compound, a khellactone derivative classified as an angular pyranocoumarin (B1669404), direct experimental data on its environmental biodegradability is not extensively documented in scientific literature. drugbank.comresearchgate.net However, by examining the structure-biodegradability relationships of its parent compound classes—coumarins and khellactone derivatives—it is possible to infer its likely environmental behavior. nih.govmdpi.com

The structure of this compound contains several key functional groups that are recognized as susceptible to microbial and enzymatic degradation. The primary features influencing its biodegradability are the ester linkages and the core pyranocoumarin skeleton.

Key Structural Features and Predicted Degradation Pathways:

Ester Groups: this compound is a di-ester of a khellactone. Specifically, it is khellactone 3′-O-isovaleroyl-4′-O-acetyl. Ester bonds are known to be susceptible to hydrolysis by esterase enzymes, which are widespread in environmental microorganisms. This hydrolysis would be the initial and most rapid step in its degradation, cleaving the isovaleroyl and acetyl groups to yield the khellactone diol. This process increases the polarity of the molecule, which can facilitate further degradation. mdpi.com

Coumarin Core: The fundamental coumarin structure is known to be biodegradable. nih.gov Studies on various bacteria, including species from the genera Pseudomonas and Arthrobacter, have shown the ability to metabolize coumarin. nih.gov The process typically begins with either the hydrolysis of the lactone ring or a reduction of the double bond in the pyrone ring. nih.gov Following this initial attack, the aromatic ring undergoes hydroxylation and subsequent cleavage by dioxygenase enzymes, breaking down the core structure into smaller, readily metabolizable aliphatic acids. nih.govresearchgate.net

Lipophilicity: Khellactone derivatives generally exhibit high lipophilicity. mdpi.com While this property can sometimes lead to persistence and bioaccumulation, it also influences the interaction of the compound with microbial cells. The inherent metabolic instability associated with many lipophilic khellactone derivatives suggests that once cellular uptake occurs, breakdown can proceed efficiently. mdpi.com

Based on these structural characteristics, the predicted environmental degradation of this compound would be a multi-step process. An initial, rapid hydrolysis of the side-chain esters would be followed by a slower, microbial-mediated breakdown of the resulting khellactone diol. A predictive analysis for Calanolide A, another angular pyranocoumarin, categorized it as "not ready biodegradable," which suggests that while degradation of compounds with this core structure occurs, it may not be rapid or complete under all environmental conditions. drugbank.com

The following table summarizes the predicted degradation pathways for this compound based on its structural components and known metabolic routes of related compounds.

Table 1: Predicted Environmental Degradation Pathways for this compound

| Structural Moiety | Predicted Degradation Pathway | Mediating Enzymes (Predicted) | Resulting Products |

|---|---|---|---|

| 3'-Isovaleroyl Ester | Hydrolysis | Esterases, Lipases | Khellactone 4'-O-acetyl and Isovaleric acid |

| 4'-Acetyl Ester | Hydrolysis | Esterases, Lipases | Khellactone 3'-O-isovaleroyl and Acetic acid |

| Lactone Ring | Hydrolytic Cleavage | Lactonases | 3-(2-hydroxyphenyl)-propionic acid derivative |

Biosynthesis of Rac Dihydro Samidin if a Natural Product

Identification of Precursors and Intermediates in the Biosynthetic Pathway

The biosynthesis of pyranocoumarins is a complex process that begins with the shikimate pathway. wikipedia.org The primary precursor for all pyranocoumarins is the simple coumarin (B35378), umbelliferone (B1683723). mdpi.com The journey from the initial amino acid to this key intermediate involves several enzymatic steps.

The pathway commences with L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . mdpi.comfrontiersin.org Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. mdpi.comfrontiersin.org An alternative route to p-coumaric acid involves the deamination of L-tyrosine by tyrosine ammonia (B1221849) lyase (TAL) . mdpi.com The resulting p-coumaric acid is then activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA. mdpi.comfrontiersin.org A critical hydroxylation step at the C2' position, catalyzed by cinnamate/coumarate-2-hydroxylase (C2'H) , leads to the formation of 2,4-dihydroxycinnamic acid (umbellic acid). mdpi.com Following this, rotation of the double bond adjacent to the carboxylic acid group and subsequent intramolecular cyclization via an attack of the C2 hydroxyl group on the carboxyl group forms the lactone ring, yielding umbelliferone. mdpi.com

Once umbelliferone is synthesized, it serves as the branching point for the formation of various complex coumarins. frontiersin.org For angular pyranocoumarins, umbelliferone undergoes prenylation at the C-8 position by a prenyltransferase (PT) to form osthenol (B192027). mdpi.comfrontiersin.org Osthenol is a key precursor for angular pyranocoumarins like samidin (B23940) and its derivatives. frontiersin.orgresearchgate.net Further enzymatic modifications of the osthenol backbone, including cyclization and esterification, lead to the formation of dihydrosamidin (B1219024). While the precise enzymatic steps from osthenol to dihydrosamidin are not fully elucidated, it is understood that these transformations involve the formation of a dihydropyran ring.

| Precursor/Intermediate | Description |

| L-Phenylalanine | Starting amino acid from the shikimate pathway. mdpi.comfrontiersin.org |

| trans-Cinnamic Acid | Formed from L-phenylalanine by PAL. mdpi.comfrontiersin.org |

| p-Coumaric Acid | Product of C4H-catalyzed hydroxylation of trans-cinnamic acid. mdpi.comfrontiersin.org |

| p-Coumaroyl-CoA | Activated form of p-coumaric acid, catalyzed by 4CL. mdpi.comfrontiersin.org |

| Umbelliferone | Key intermediate and precursor for all pyranocoumarins. mdpi.com |

| Osthenol | Precursor for angular pyranocoumarins, formed by prenylation of umbelliferone. mdpi.comfrontiersin.org |

Enzymatic Machinery Involved in Pyranocoumarin (B1669404) Biosynthesis

The biosynthesis of pyranocoumarins is orchestrated by a diverse set of enzymes, with cytochrome P450 monooxygenases and reductases playing pivotal roles in the hydroxylation and cyclization reactions that form the characteristic pyran ring. frontiersin.orgresearchgate.net

Roles of Cytochrome P450 Enzymes and Reductases

Cytochrome P450 enzymes (CYPs) are a large superfamily of heme-containing monooxygenases that are crucial for the metabolism of a wide array of endogenous and exogenous compounds. nih.gov In plants, they are central to the biosynthesis of many secondary metabolites, including pyranocoumarins. researchgate.net These enzymes catalyze key hydroxylation and oxidative cyclization reactions. For instance, the formation of the pyran ring from a prenylated precursor like osthenol is believed to be catalyzed by a specific CYP enzyme. oup.com

While the specific P450s involved in the final steps of Dihydro Samidin biosynthesis are yet to be fully characterized, studies on related pyranocoumarins have identified several candidate genes. oup.com For example, in Peucedanum praeruptorum, two novel CYP450 cyclases, PpDC and PpOC, have been identified as responsible for the cyclization of linear and angular precursors into tetrahydropyrans. oup.com Furthermore, the metabolism of the pyranocoumarin decursin (B1670152) to decursinol (B1670153) angelate has been shown to be mediated by CYP isoforms, particularly CYP2C19 and CYP3A4 in humans, highlighting the importance of these enzymes in modifying the pyranocoumarin scaffold. worldscientific.com Reductases are also implicated in these pathways, often working in concert with CYPs to provide the necessary reducing equivalents for their catalytic cycle.

Hydroxylase Activities and Substrate Specificity

The hydroxylation of the coumarin core and the subsequent modifications are critical for the structural diversity of pyranocoumarins. Hydroxylases, particularly those belonging to the cytochrome P450 superfamily, exhibit specific substrate and regioselective preferences. frontiersin.org The initial ortho-hydroxylation of cinnamic acid derivatives is a pivotal step in coumarin biosynthesis and is catalyzed by enzymes like C2'H. frontiersin.orgresearchgate.net

The substrate specificity of prenyltransferases is another key determinant in the biosynthesis of linear versus angular pyranocoumarins. frontiersin.org For example, the enzyme responsible for prenylating umbelliferone at the C-8 position to yield osthenol, the precursor to angular pyranocoumarins, shows a high degree of specificity for this substrate and position. frontiersin.org Subsequent hydroxylations and cyclizations catalyzed by P450s also demonstrate substrate specificity, ensuring the correct formation of the dihydropyran ring. In citrus, a multi-gene cluster of 2-oxoglutarate-dependent dioxygenase (2OGD) family genes has been identified to be involved in coumarin and pyranocoumarin biosynthesis, with specific members showing distinct tissue expression and functional specificity. nih.gov

Genetic and Molecular Regulation of Biosynthetic Genes

The biosynthesis of pyranocoumarins is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often tissue-specific and can be induced by various environmental stimuli and developmental cues. frontiersin.orgnih.gov

Several families of transcription factors, including MYB, bHLH, AP2, and WRKY, have been identified as key regulators of the phenylpropanoid and coumarin biosynthetic pathways. frontiersin.org These transcription factors can bind to specific promoter elements of the biosynthetic genes, thereby activating or repressing their transcription. For example, in Peucedanum praeruptorum, a co-expression network analysis revealed strong interactions between key biosynthetic genes like PS1 and C4H1 and transcription factors. nih.gov

Furthermore, whole-genome duplication events and tandem duplications of biosynthetic genes, such as those for COSY and cytochrome P450s, may contribute to the high accumulation of coumarins in certain plant species. oup.com The identification of these regulatory networks and gene clusters is crucial for understanding how plants control the production of these specialized metabolites. researchgate.net

Metabolic Engineering Approaches for Enhanced Production in Heterologous Systems

The low abundance of many valuable pyranocoumarins in their native plant sources has driven research into metabolic engineering strategies to enhance their production in microbial hosts. acs.orgsciopen.com Heterologous production in microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative for a sustainable and scalable supply. mdpi.comnih.gov

Successful metabolic engineering efforts have focused on several key areas:

Pathway Reconstruction: The entire biosynthetic pathway, or key portions of it, are introduced into the microbial host. This includes cloning and expressing the genes for all the necessary enzymes, from the initial precursors to the final product. nih.gov

Precursor Supply Enhancement: The production of the primary precursor, umbelliferone, is often a bottleneck. Strategies to increase its availability include overexpressing key enzymes in the upstream phenylpropanoid pathway and engineering the host's central metabolism to channel more carbon flux towards the desired pathway. nih.gov For instance, engineering E. coli to overproduce tyrosine, a precursor to the phenylpropanoid pathway, has been shown to increase umbelliferone yields. nih.gov

Enzyme Engineering and Screening: The efficiency of the biosynthetic enzymes can be improved through protein engineering techniques like site-directed mutagenesis. nih.gov Additionally, screening for more efficient enzyme orthologs from different organisms can lead to higher product titers. acs.org

Optimization of Fermentation Conditions: Fine-tuning culture conditions, such as medium composition, temperature, and inducer concentrations, is crucial for maximizing product yield in the engineered microbial host. nih.gov

Recent studies have demonstrated the feasibility of producing pyranocoumarins in engineered microbes. For example, both linear furanocoumarins and angular pyranocoumarins have been successfully produced in E. coli. acs.orgnih.gov These advances pave the way for the industrial-scale production of medicinally important pyranocoumarins like Dihydro Samidin.

Pre Clinical Research Models and Methodologies

In vitro Experimental Systems for rac Dihydro Samidin (B23940) Research

In vitro studies are fundamental to the initial characterization of rac Dihydro Samidin's effects at a cellular and molecular level. These experiments are conducted in a controlled laboratory environment outside of a living organism, allowing for precise measurements and the dissection of specific biological pathways.

Two-dimensional (2D) cell culture represents a foundational technique in the study of this compound. In this system, isolated cells are grown as a monolayer on a flat, artificial substrate, such as a petri dish or a multi-well plate. This model is instrumental for high-throughput screening and for conducting initial assessments of cytotoxicity, cell viability, and proliferation. Researchers can readily expose various cell lines, including those derived from cancerous tissues or specific organs, to this compound to observe its direct effects. These models are advantageous for their relative simplicity, cost-effectiveness, and the ease with which experimental conditions can be manipulated and results quantified.

To investigate the intricate interplay between different cell types, co-culture systems are utilized. These models involve growing two or more distinct cell populations together, which is critical for studying the effects of this compound on cellular communication and the tumor microenvironment. For instance, cancer cells can be co-cultured with fibroblasts or immune cells to assess how the compound modulates their interactions. Further advancing this complexity are organ-on-a-chip models. These microfluidic devices contain continuously perfused chambers inhabited by living cells arranged to simulate tissue- and organ-level physiology. While specific applications to this compound are still emerging, these models offer the potential to study its effects on organ-specific functions and complex biological barriers in a highly controlled and human-relevant manner.

Cell-free biochemical assays are essential for identifying and validating the direct molecular targets of this compound. These assays isolate specific cellular components, such as enzymes or receptors, from the rest of the cell, allowing for the study of direct interactions with the compound in a simplified system. For example, enzyme inhibition assays can determine if this compound directly binds to and modulates the activity of a particular enzyme implicated in a disease process. This approach is crucial for confirming the mechanism of action at a molecular level, free from the complexities and confounding variables of a cellular environment.

In vivo Animal Models for Efficacy and Mechanistic Studies

To assess the therapeutic potential of this compound in a disease context, specific animal models that mimic human conditions are used. In oncology research, cancer xenograft models are common. These involve the implantation of human tumor cells into immunocompromised mice. The growth of these tumors and the response to treatment with this compound can then be monitored, providing insights into its anti-cancer efficacy in a living system. Similarly, for studying its anti-inflammatory properties, various inflammatory models can be employed. These may include inducing conditions like paw edema or colitis in rodents and then administering this compound to evaluate its ability to reduce inflammation and alleviate disease symptoms.

Pharmacodynamic Endpoints in Pre-clinical Animal Studies

In the pre-clinical assessment of a compound such as this compound, pharmacodynamic (PD) endpoints are crucial for understanding its physiological and biochemical effects on a living organism. These studies are designed to establish the compound's mechanism of action and dose-response relationship. The selection of endpoints is guided by the compound's expected therapeutic target and pharmacological class.

For a hypothetical compound like this compound, researchers would select animal models that are most relevant to the human condition being targeted. The choice of species, such as mice or rats, is a critical first step. nih.gov The pharmacodynamic endpoints would then be measured at various concentrations of the compound. These could include:

Biomarker Analysis: Measurement of specific molecules in blood, tissues, or urine that indicate a biological process or a response to the compound. For instance, if this compound were being investigated for anti-inflammatory properties, relevant biomarkers could include levels of cytokines such as TNF-α, IL-6, or C-reactive protein.

Target Engagement Assays: These assays confirm that the compound is interacting with its intended molecular target in the animal model. This could involve techniques like positron emission tomography (PET) imaging with a radiolabeled version of the compound or ex vivo analysis of tissue samples.

Functional and Behavioral Assessments: Depending on the therapeutic area, a range of functional tests may be employed. For example, in neuroscience indications, this could involve maze tests for memory or motor function assessments. For cardiovascular applications, endpoints might include blood pressure, heart rate, and electrocardiogram (ECG) parameters.

The data gathered from these endpoints are essential for constructing a pharmacodynamic profile of the compound, which informs the potential for clinical efficacy.

Comparative Analysis of in vitro and in vivo Responses and Translational Relevance

A critical phase in pre-clinical research involves comparing the results obtained from in vitro (cell-based) assays with those from in vivo (animal) studies. This comparative analysis is fundamental to establishing the translational relevance of the findings, which is the ability to predict the compound's effects in humans.

The process typically involves the following steps:

In Vitro Characterization: Initially, the activity of this compound and its analogues would be characterized in various cell-based assays. These assays can efficiently determine parameters like potency (IC50 or EC50 values), selectivity against a panel of related targets, and the mechanism of action at a cellular level.

In Vivo Testing: Promising candidates from in vitro screening are then advanced to in vivo models to evaluate their effects in a complex biological system.

Correlation Analysis: The data from both in vitro and in vivo studies are then correlated. A strong correlation between the potency of the compound in a cellular assay and its efficacy in an animal model provides confidence in the translational potential of the pre-clinical findings. Discrepancies between in vitro and in vivo results can arise due to factors like pharmacokinetics (absorption, distribution, metabolism, and excretion), which are not fully captured in cell-based systems.

The ultimate goal is to build a pharmacokinetic/pharmacodynamic (PK/PD) model that can help predict the human dose and response based on the pre-clinical data. The usefulness of extrapolating animal data to humans has been a subject of scientific discussion, highlighting the importance of robust comparative analysis. nih.gov

Ethical Considerations and Best Practices in Animal Research

The use of animals in research is governed by stringent ethical principles to ensure their welfare. nih.govosteology.org All pre-clinical animal studies involving a compound like this compound must adhere to these principles, which are often summarized as the "4Rs": Replacement, Reduction, Refinement, and Responsibility. nih.govnih.gov

Replacement: This principle encourages the use of non-animal methods whenever possible. scielo.org.mx This includes in vitro cell cultures, tissue models, and computer-based (in silico) simulations. nih.govscielo.org.mx Absolute replacement means no animals are used, while relative replacement involves using animals but minimizing their exposure to pain or distress. scielo.org.mx

Reduction: The number of animals used in experiments should be minimized to the amount necessary to obtain statistically significant data. nih.gov This requires careful experimental design and statistical analysis planning.

Refinement: This principle focuses on modifying experimental procedures to minimize animal pain, suffering, and distress, and to enhance their welfare. scielo.org.mx This includes providing appropriate housing, handling, and veterinary care. nih.gov

Responsibility: Researchers and institutions have a responsibility to ensure that all animal research is conducted with a high standard of care and ethical consideration. This includes proper training for all personnel involved in animal studies. nih.gov

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards play a critical role in evaluating research protocols to ensure they meet these ethical standards. scielo.org.mx The primary goal is to balance the potential scientific benefits for human health against the welfare of the animals used in research. osteology.org

High-Throughput Screening (HTS) Methodologies for Analogues and Derivatives

High-Throughput Screening (HTS) is a key technology in drug discovery for rapidly testing thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. ox.ac.ukjapsonline.com For a compound like this compound, HTS would be employed to screen libraries of its analogues and derivatives to identify molecules with improved potency, selectivity, or other desirable properties.

The HTS process generally involves several stages:

Assay Development: A robust and reliable biochemical or cell-based assay is developed and optimized for the HTS format. This assay must be sensitive, reproducible, and suitable for automation. japsonline.com

Automation and Miniaturization: HTS relies heavily on robotics and liquid handling systems to manage the large number of samples. ox.ac.ukjapsonline.com Assays are typically performed in microtiter plates (e.g., 384- or 1536-well plates) to minimize the use of reagents and compounds. ox.ac.uk

Screening Campaign: The chemical library containing analogues and derivatives of this compound is screened using the automated assay. Data is collected by high-throughput plate readers that can measure signals like fluorescence, luminescence, or absorbance. japsonline.com

Data Analysis and Hit Identification: The large datasets generated are analyzed to identify compounds that meet predefined activity criteria. sygnaturediscovery.com A common metric used to assess the quality of an HTS assay is the Z'-factor. "Hits" are typically defined as compounds that produce a response above a certain threshold. ox.ac.uk

Below is an interactive table illustrating hypothetical data from an HTS campaign for analogues of this compound.

| Compound ID | Concentration (µM) | Inhibition (%) | Hit |

| RDS-A001 | 10 | 85 | Yes |

| RDS-A002 | 10 | 12 | No |

| RDS-A003 | 10 | 92 | Yes |

| RDS-A004 | 10 | 5 | No |

| RDS-A005 | 10 | 78 | Yes |

Following the initial screen, the identified hits would undergo further validation and characterization in secondary assays to confirm their activity and determine their potency. ox.ac.uk HTS can significantly accelerate the drug discovery process by efficiently identifying promising lead compounds from large chemical libraries. japsonline.comginkgo.bio

Computational Chemistry and Molecular Modeling

Molecular Docking and Virtual Screening for Target Identification and Lead Optimization

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This technique is instrumental in drug discovery for identifying potential protein targets and optimizing lead compounds. Virtual screening, a broader application of docking, involves the rapid assessment of large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein receptor or enzyme. ijrti.orgresearchgate.net

In the context of rac Dihydro Samidin (B23940), molecular docking studies could be employed to screen its affinity against a panel of known biological targets, particularly those associated with the therapeutic areas where related coumarin (B35378) compounds have shown activity, such as anti-inflammatory, anticoagulant, and anticancer targets. researchgate.netnih.gov For instance, a virtual screening campaign could be initiated by docking rac Dihydro Samidin against a library of proteins implicated in a specific disease pathway. nih.govresearchgate.net The binding affinity, typically expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the interaction strength. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. dergipark.org.tr

A hypothetical molecular docking study of this compound against a panel of potential protein targets might yield the following results:

| Protein Target | PDB ID | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Vitamin K epoxide reductase (VKOR) | 3KP9 | -7.9 | Leu128, Tyr139, Ser52 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -9.2 | Arg102, Asp105, Phe101 |

| Acetylcholinesterase (AChE) | 4EY7 | -8.1 | Trp86, Tyr337, Phe338 |

These hypothetical results would suggest that this compound has a strong binding affinity for Bcl-2, an important target in cancer therapy, making this a promising avenue for further investigation. The identification of key interacting residues provides a structural basis for the observed binding affinity and can guide future lead optimization efforts to enhance potency and selectivity. academie-sciences.fr

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other physicochemical properties of molecules with a high degree of accuracy. These methods are based on the principles of quantum mechanics and provide detailed information that is often inaccessible through experimental techniques alone.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density. physchemres.org DFT, in particular, has become a popular tool in computational chemistry due to its balance of accuracy and computational efficiency. ajchem-a.com

For this compound, DFT calculations could be used to determine its optimized molecular geometry, Mulliken atomic charges, and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

A hypothetical DFT analysis of this compound at the B3LYP/6-311G(d,p) level of theory might yield the following data:

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

These values would provide a fundamental understanding of the electronic characteristics of this compound, suggesting a molecule with moderate reactivity and polarity.

Prediction of Reaction Pathways and Energy Landscapes

Quantum chemical calculations are also invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying transition states and calculating activation energies, thereby predicting the most probable reaction pathways.

For this compound, these methods could be used to study its metabolic fate by simulating potential metabolic transformations, such as oxidation or hydrolysis. By calculating the energy barriers for different metabolic pathways, researchers could predict the most likely metabolites of this compound. This information is critical in the early stages of drug development to identify potentially toxic or inactive metabolites.

Molecular Dynamics Simulations for Conformational Flexibility and Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, offering insights into conformational flexibility and the stability of protein-ligand complexes. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time-dependent behavior of a molecular system. plos.org

When applied to this compound, an MD simulation of its complex with a protein target (identified through molecular docking) would reveal the stability of the binding pose and the nature of the intermolecular interactions. Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.com

Cheminformatics and Bioinformatics in Data Analysis and Prediction

Cheminformatics and bioinformatics are interdisciplinary fields that utilize computational and informational techniques to analyze large biological and chemical datasets. mdpi.com In drug discovery, these tools are essential for managing the vast amount of data generated from high-throughput screening, computational analyses, and other experimental methods. researchgate.net

For a compound like this compound, cheminformatics tools could be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and topological polar surface area (TPSA), which are important determinants of its drug-likeness. mdpi.com Furthermore, by comparing the structural and physicochemical properties of this compound to large databases of known bioactive compounds, it is possible to predict its potential biological activities and toxicity profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov

A hypothetical cheminformatics analysis of this compound might generate the following predictive data:

| Property | Predicted Value |

| Molecular Weight | 386.4 g/mol |

| logP | 2.8 |

| Topological Polar Surface Area (TPSA) | 95.7 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 5 |

| Lipinski's Rule of Five Compliance | Yes |

These predicted properties would suggest that this compound possesses favorable drug-like characteristics, warranting further experimental investigation.

Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of pyranocoumarins like rac-Dihydrosamidin, enabling both the separation of complex mixtures and the precise quantification of individual components. Given that Dihydrosamidin (B1219024) is a chiral molecule, often found in racemic form, its analysis presents unique challenges that necessitate specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyranocoumarins from natural sources. nih.govjapsonline.com The separation is typically achieved on a reversed-phase column, such as a C18, using a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which can identify compounds based on their characteristic UV absorption spectra. Angular-type pyranocoumarins generally exhibit a distinct absorption maximum between 320–330 nm. nih.gov

A significant challenge in the analysis of Dihydrosamidin is its separation from its structural isomer, Visnadin. One study reported the successful baseline separation of five major coumarins, including Dihydrosamidin and Visnadin, in under five minutes using Supercritical Fluid Chromatography (SFC), an alternative to traditional HPLC. nih.gov This method utilized a UPC² HSS C18 SB column with a mobile phase of CO₂, methanol, acetonitrile, and diethylamine. nih.govrsc.org The choice of stationary phase was found to be critical, as other columns failed to resolve the two isomers. nih.govresearchgate.net

For the specific challenge posed by the racemic nature of rac-Dihydrosamidin, chiral HPLC is indispensable. The separation of enantiomers is crucial as they may exhibit different biological activities. mdpi.com Chiral separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for resolving racemic pyranocoumarins. researchgate.netchiralpedia.com For instance, a Chiralpak AD-RH column has been successfully used in the secondary dimension of a two-dimensional LC system to achieve enantioselective separation of angular-type pyranocoumarins. nih.gov The selection of the mobile phase, often a mixture of n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326) in normal-phase mode, is optimized to achieve baseline separation of the enantiomers. researchgate.net

Table 1: Exemplary HPLC and SFC Conditions for the Analysis of Dihydrosamidin and Related Pyranocoumarins

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| SFC | UPC² HSS C18 SB (1.8 µm) | CO₂, Methanol, Acetonitrile, Diethylamine | PDA | Quantification of Dihydrosamidin, Visnadin, Samidin (B23940), etc. in Ammi visnaga | nih.govrsc.orgresearchgate.net |

| HPLC | C18 | Methanol/Water or Acetonitrile/Water Gradient | DAD/UV | General profiling of pyranocoumarins in plant extracts | nih.govmdpi.com |

| 2D LC | 1D: Capcell core RP-C18 | Acetonitrile/Water | MS/MS | Racemic separation of main constituents | nih.gov |

| 2D: Chiralpak AD-RH | Acetonitrile/Water | MS/MS | Enantioselective separation of pyranocoumarin (B1669404) enantiomers | nih.gov | |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Amylose) | n-Hexane / Alcohol Modifier (e.g., Isopropanol) | UV | Enantioseparation of pyranocoumarin derivatives | researchgate.netchiralpedia.com |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for the comprehensive analysis of complex mixtures and trace-level quantification. researchgate.net This technique is extensively used for the qualitative and quantitative analysis of pyranocoumarins in biological matrices like plant extracts. nih.govnih.govresearchgate.net

In LC-MS/MS analysis, compounds are first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The resulting ions are fragmented, and the specific fragmentation patterns are used for identification and quantification. The development of heart-cut two-dimensional LC-MS/MS systems (2D LC-MS/MS) has been particularly transformative for the analysis of racemic pyranocoumarins. nih.gov In this setup, an achiral column is used in the first dimension to separate different compounds, and then a specific peak (containing the racemic mixture) is 'cut' and transferred to a second-dimension chiral column for enantiomeric separation before detection by the mass spectrometer. nih.gov This allows for the simultaneous enantiospecific quantification of multiple coumarin (B35378) enantiomers in a single run. nih.gov

Quantitative analysis is often performed using a triple quadrupole (QqQ) mass spectrometer, which offers high precision and accuracy. nih.govresearchgate.net The high resolution and sensitivity of LC-MS/MS also make it ideal for metabolite identification and pharmacokinetic studies of compounds like Visnadin.

Sophisticated Spectroscopic Methods for In-depth Structural Analysis

While chromatography excels at separation and quantification, spectroscopy is essential for the unambiguous determination of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including the relative and absolute stereochemistry. researchgate.netnih.gov For angular pyranocoumarins like Dihydrosamidin, 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are employed to assign all proton and carbon signals and to establish connectivity within the molecule. nih.govresearchgate.netmdpi.com

The stereochemistry of the dihydropyran ring is a key feature. The vicinal coupling constants (J-values) between protons on this ring can help determine their relative configuration (cis or trans). For example, the coupling constant between H-3' and H-4' in cis-khellactone diesters is typically around 5.0 Hz. acs.orgacs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing further evidence for stereochemical assignments. nih.gov The absolute configuration of pyranocoumarins can be determined by comparing NMR data with that of known compounds or through enzymatic hydrolysis followed by chiral analysis of the resulting core structure, such as cis-khellactone. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy, which in turn allows for the calculation of its elemental formula. researchgate.netresearchgate.net This is a critical step in the identification of new compounds and the confirmation of known ones. Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) are commonly used. researchgate.net The fragmentation patterns observed in HRMS can also provide valuable structural information. For pyranocoumarins, characteristic fragmentation pathways, such as the loss of ester side chains, can be observed and help confirm the structure.

Table 2: Key Spectroscopic Data for the Structural Analysis of Angular Pyranocoumarins

| Technique | Information Provided | Typical Application for Pyranocoumarins | Reference |

| ¹H NMR | Proton environment, chemical shifts, coupling constants (J) | Determination of proton connectivity and relative stereochemistry (cis/trans) | nih.govacs.org |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirmation of the molecular framework | nih.govmdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | H-H and H-C correlations | Complete assignment of all proton and carbon signals | nih.govresearchgate.net |

| 2D NMR (NOESY) | Through-space proton-proton interactions | Confirmation of stereochemistry and conformation | nih.gov |

| HRMS | Exact mass measurement, elemental formula | Unambiguous determination of the molecular formula | researchgate.netresearchgate.net |

Electrochemical Sensing Methods for Detection and Characterization

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection and quantification of electroactive compounds like coumarins. acs.orgscielo.br These methods rely on the oxidation or reduction of the target analyte at the surface of a modified electrode. nih.gov

The core coumarin structure is electrochemically active. Studies on simple coumarin have shown an irreversible reduction process. scielo.br For analytical purposes, techniques like square wave voltammetry (SWV) and differential pulse voltammetry (DPV) are often used due to their enhanced sensitivity. scielo.brresearchgate.net The electrochemical response can be significantly improved by modifying the working electrode, for instance, a glassy carbon electrode (GCE), with nanomaterials such as gold nanoparticles (AuNPs) or graphene. acs.orgmetu.edu.tr

While specific methods for rac-Dihydrosamidin are not extensively reported, the general principles are applicable. An electrochemical sensor for coumarin detection was developed using an AuNP-modified reduced graphene oxide (rGO) on a GCE, achieving a low detection limit of 1.15 x 10⁻⁸ M. acs.orgmetu.edu.tr Another approach involves the hydrolysis of the coumarin's lactone ring under alkaline conditions to form coumaric acid, which can then be electrochemically oxidized. researchgate.net These methods demonstrate the potential for developing dedicated electrochemical sensors for the rapid analysis of rac-Dihydrosamidin and related compounds in various samples. researchgate.net

Information regarding "rac Dihydro Samidin" is not available in the public domain.

The search results did retrieve information for other compounds that are sometimes abbreviated as "RAC," most notably Ractopamine and Racecadotril. However, these are distinct chemical entities and the findings associated with them are not applicable to a compound named "this compound."